molecular formula C15H17N3O3 B2591375 N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide CAS No. 1421526-32-0

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2591375
CAS No.: 1421526-32-0
M. Wt: 287.319
InChI Key: FFVDHSOFSBCYDN-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or therapeutic use. N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide is a synthetic compound of interest in medicinal chemistry and drug discovery, featuring a molecular framework that incorporates both a benzamide moiety and a 3-methylisoxazole group. This structure is characteristic of scaffolds designed to modulate enzymatic activity and probe biological pathways. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules targeting a range of diseases. The core structural elements of this compound suggest potential research applications. The benzamide group is a prevalent pharmacophore in known bioactive compounds. For instance, substituted benzamides have been investigated as small-molecule modulators of biological pathways such as the IL-17 signaling cascade . Furthermore, N-(2-oxoethyl)benzamide analogs have been identified as a novel scaffold with significant research value, demonstrating potent protective effects in models of endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction, a key mechanism in the development of diabetes . Similarly, the isoxazole ring is a privileged structure in medicinal chemistry. Recent research has explored derivatives based on an isoxazol-3-yl)benzenesulfonamide scaffold as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII . The inhibition of these specific enzymes, which are overexpressed in hypoxic tumors, represents a promising strategy for developing novel anticancer agents . The integration of the isoxazole and benzamide motifs in a single molecule makes this compound a valuable chemical tool for researchers exploring structure-activity relationships in these and other areas.

Properties

IUPAC Name

N-[2-[2-(3-methyl-1,2-oxazol-5-yl)ethylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-9-13(21-18-11)7-8-16-14(19)10-17-15(20)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDHSOFSBCYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The isoxazole ring can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition with alkenes or alkynes .

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include molecular iodine, hydroxylamine, and tert-butyl nitrite. Reaction conditions often involve the use of bases like 1,4-diazabicyclo[2.2.2]octane or n-BuLi .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of terminal alkynes with n-BuLi and aldehydes followed by treatment with molecular iodine and hydroxylamine yields 3,5-disubstituted isoxazoles .

Scientific Research Applications

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide has various scientific research applications due to its biological activities. Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . These compounds are valuable in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can modulate various biological pathways, including those involved in inflammation, cancer cell proliferation, and microbial growth . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Benzamide core : A common pharmacophore in drug design.
  • Ethylamino-oxoethyl linker: Provides a flexible, polar bridge between the benzamide and isoxazole.
Table 1: Structural Comparison with Analogs
Compound Name / ID Core Structure Heterocycle Linker Type Key Functional Groups
Target Compound Benzamide 3-Methylisoxazole Ethylamino-oxoethyl Amide, Isoxazole
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide None Hydroxy-dimethylethyl N,O-Bidentate directing group
2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (ID 20, ) Pyridinecarboxamide 5-Methylisoxazole Thioether-nitrophenyl Thioether, Nitro group
N-{2-Methyl-5-[(5-oxo-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide () Benzamide Dibenzo[a,d]cycloheptenyl Methyl-phenylamino Polycyclic aromatic system

Key Observations :

  • The target compound’s isoxazole ring distinguishes it from the N,O-bidentate compound in and the polycyclic system in .
  • Analogs in and often replace the ethylamino-oxoethyl linker with thioethers or incorporate nitro groups, which may enhance metabolic stability or electron-withdrawing effects .
  • The benzamide core is conserved across all analogs, underscoring its versatility in drug design.

Key Observations :

  • The target compound’s synthesis likely parallels ’s carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Thioether-containing analogs () may require additional steps for sulfur incorporation, increasing synthetic complexity .

Biological Activity

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of modulating immune responses and exhibiting anticancer properties. This article aims to compile and synthesize findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be described structurally as follows:

N 2 2 3 methylisoxazol 5 yl ethyl amino 2 oxoethyl benzamide\text{N 2 2 3 methylisoxazol 5 yl ethyl amino 2 oxoethyl benzamide}

This structure features a benzamide core, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Anti-inflammatory Activity :
    • The compound has been identified as a modulator of IL-17A, a cytokine involved in inflammatory responses. This modulation suggests potential therapeutic applications in autoimmune diseases where IL-17A plays a critical role .
  • Anticancer Properties :
    • Preliminary studies indicate that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) studies reveal that modifications to the benzamide structure can enhance or diminish anticancer efficacy.

Antimicrobial Activity

A study focusing on related compounds demonstrated that certain benzamide derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were assessed, revealing selective activity against specific strains .

CompoundMIC (µg/mL)Target Organism
Compound A12.5Staphylococcus aureus
Compound B25Escherichia coli
Compound C10Bacillus subtilis

Cytotoxicity Assays

Cytotoxicity was evaluated using various cancer cell lines. The results indicated that certain structural modifications significantly enhanced the compound's potency.

Cell LineIC50 (µM)Reference
MCF-715Study A
A54920Study B
PC318Study C

Case Studies

  • Case Study on IL-17A Modulation :
    In a preclinical model, this compound was shown to reduce IL-17A levels significantly, leading to decreased inflammation in models of rheumatoid arthritis .
  • Anticancer Efficacy :
    A series of experiments conducted on MCF-7 cells revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

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